
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate is an organic compound with a chiral center, making it an enantiomer. This compound is notable for its unique structure, which includes a hydroxy group and a methylidene group on a nonanoate backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-hydroxy-4-methylidenenonanoate can be achieved through several methods. One common approach involves the esterification of the corresponding acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired product.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2R)-2-hydroxy-4-methylidenenonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Ethyl (2R)-2-hydroxy-4-methylidenenonanoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-hydroxy-4-methylidenenonanoate: The enantiomer with the opposite configuration at the chiral center.
Mthis compound: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl (2R)-2-hydroxy-4-methylidenedecanoate: A compound with an additional carbon in the backbone.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
208242-90-4 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl (2R)-2-hydroxy-4-methylidenenonanoate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-10(3)9-11(13)12(14)15-5-2/h11,13H,3-9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
DCWBVMVGXFNIMX-LLVKDONJSA-N |
SMILES isomérique |
CCCCCC(=C)C[C@H](C(=O)OCC)O |
SMILES canonique |
CCCCCC(=C)CC(C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
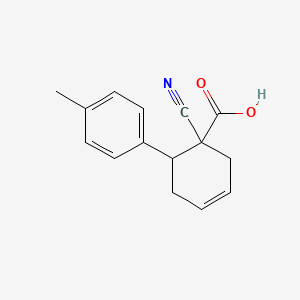
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
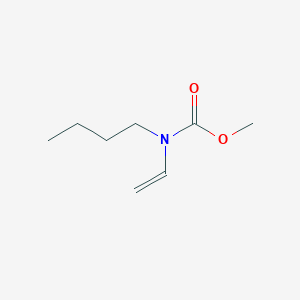
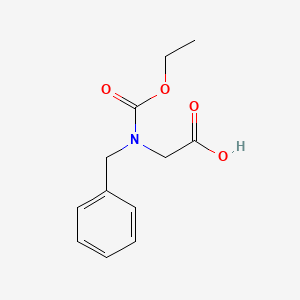
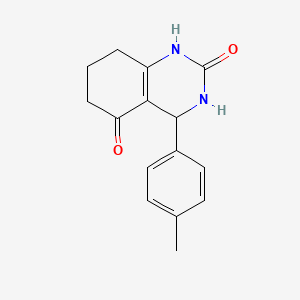
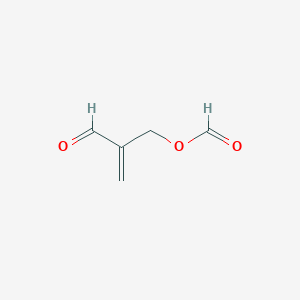

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

